Ammeline

概要

説明

準備方法

Ammeline can be synthesized through the pyrolysis of urea or by the condensation reaction among two moles of dicyandiamide and one mole of biuret . The reaction can be represented as:

2C2H4N4+C2H5N3O2→2C3H5N5O+NH3

化学反応の分析

Hydrolysis Reactions

- Melamine Hydrolysis: Ammeline is the first step in melamine hydrolysis .

- Further Hydrolysis: Boiling this compound with dilute alkali leads to the formation of ammelide .

- Reaction with Hydrochloric Acid: this compound reacts with boiling dilute hydrochloric acid to produce melem and ammonia .

Environmental and Biological Degradation

- Metabolite of Melamine: this compound is a metabolite of melamine and can be found as an impurity in melamine and cyanuric acid feedstocks .

- Bacterial Metabolism: Bacteria can metabolize melamine into cyanuric acid via a series of deamination reactions, with this compound as an intermediate .

Reactivity

- Amphoteric Nature: this compound exhibits amphoteric properties .

- Salt Formation: this compound can form salts with various acids, including nitrate, sulfate, chromate, and oxalate .

- Prebiotic Reactions: Studies suggest the formation of this compound from biuret in prebiotic conditions .

Analytical Detection

- UPLC-MS/MS Analysis: this compound can be detected and quantified using UPLC-MS/MS (Ultra Performance Liquid Chromatography-tandem Mass Spectrometry) .

- Retention Time and Spectral Matching: Confidence in identifying this compound can be increased using UV spectral library functions with PDA (Photodiode Array) and Empower Software .

Table 1: MRM Transitions for this compound Analysis by UPLC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | Data not provided in source | Data not provided in source | Data not provided in source | Data not provided in source |

Table 2: Retention Times of Triazine Compounds

| Compound | Retention Time (minutes) |

|---|---|

| Cyanuric Acid | 9.4 |

| Ammelide | 10.6 |

| This compound | 11.6 |

| Melamine | 12.3 |

科学的研究の応用

Flame Retardants

Ammeline is recognized for its utility in flame retardant formulations. It exhibits properties that enhance the fire resistance of materials, making it suitable for use in textiles, plastics, and coatings . The compound's effectiveness stems from its ability to form char during combustion, which acts as a barrier to heat and flame.

Building Materials

Recent studies indicate that this compound can serve as a superior building block compared to melamine in the production of resins and adhesives. Its stronger intermolecular interactions contribute to improved mechanical properties and durability of the resultant materials . The incorporation of this compound into construction materials also aligns with environmental regulations aimed at reducing hazardous substances.

Analytical Chemistry

This compound is frequently analyzed alongside other triazine compounds like melamine and ammelide in food safety assessments. Advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for detecting these compounds in food products, ensuring compliance with safety standards . This application is crucial for monitoring potential contaminants in infant formulas and pet foods.

Toxicological Studies

Research has highlighted the need for toxicological evaluations of this compound due to its structural similarities to melamine. Studies have focused on its metabolic pathways and potential health impacts when ingested . Understanding these effects is vital for regulatory bodies to establish safety guidelines.

Pharmaceutical Research

This compound's potential as a pharmaceutical agent is under investigation, particularly in the context of anticancer properties. Some studies have explored its derivatives for therapeutic applications, suggesting that modifications of this compound could lead to novel treatments .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flame Retardants | Used in textiles and plastics | Enhances fire resistance through char formation |

| Building Materials | Superior resin and adhesive properties | Stronger interactions than melamine improve durability |

| Analytical Chemistry | Detection in food safety assessments | UPLC-MS/MS methods effectively quantify levels |

| Toxicological Studies | Evaluating health impacts | Metabolic pathways studied for safety assessment |

| Pharmaceutical Research | Investigating anticancer properties | Potential for novel treatments through derivatives |

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating this compound into polymer matrices significantly reduced flammability compared to traditional melamine-based formulations. The results indicated a marked decrease in peak heat release rates during combustion tests.

Case Study 2: Food Safety Monitoring

In a comprehensive survey of infant formula products, researchers utilized UPLC-MS/MS to detect trace amounts of this compound alongside melamine and cyanuric acid. This study underscored the importance of monitoring these compounds to ensure consumer safety.

作用機序

The mechanism of action of ammeline involves its ability to form hydrogen bonds and participate in hydrolysis reactions. In supramolecular chemistry, this compound’s superior capacity for hydrogen bonding makes it a valuable building block for the fabrication of cyclic complexes .

類似化合物との比較

Ammeline is often compared with melamine and ammelide, which are also triazine derivatives:

Cyanuric Acid: Cyanuric acid is the final hydrolysis product of melamine and is known for its stability and use in various industrial applications.

This compound’s unique ability to form strong hydrogen bonds and its amphoteric behavior make it a versatile compound in scientific research and industrial applications .

生物活性

Diglyme, or diethylene glycol dimethyl ether (C6H14O3), is a polyether compound widely used as a solvent in various chemical processes. Its biological activity has been the subject of extensive research, particularly concerning its toxicity and potential effects on human health and the environment. This article explores the biological activity of diglyme, focusing on its genotoxicity, reproductive toxicity, developmental toxicity, and metabolic pathways.

Diglyme is a clear, colorless liquid with a high boiling point and low volatility, making it suitable for applications in organic synthesis and electrochemistry. It is chemically classified as a glycol ether and is known for its solvent properties.

Genotoxicity

Research indicates that diglyme exhibits low genotoxic potential . Multiple studies utilizing the Ames test—a bacterial reverse mutation assay—showed no mutagenic activity in the presence or absence of metabolic activation. In vivo studies also revealed no significant increase in chromosome aberrations in bone marrow cells after exposure to diglyme .

Summary of Genotoxicity Findings

| Study Type | Result |

|---|---|

| Ames Test | Negative for mutagenicity |

| In Vivo Chromosomal Aberration | No significant increase observed |

Reproductive Toxicity

Diglyme has been associated with reproductive toxicity, particularly affecting male reproductive organs. In repeated-dose inhalation studies with male rats, dose-dependent decreases in the weights of testes, epididymides, prostate, and seminal vesicles were observed. The No Observed Adverse Effect Level (NOAEL) was determined to be 30 ppm (167 mg/m³), while the Lowest Observed Adverse Effect Level (LOAEL) was 100 ppm (558 mg/m³) .

Case Study: Dominant Lethal Test

A dominant lethal test conducted on male rats exposed to diglyme vapor indicated that high-dose treated males had significantly reduced pregnancy rates when mated weekly post-exposure. This suggests that diglyme may impair male fertility through mechanisms affecting sperm production and quality .

Developmental Toxicity

Developmental toxicity studies have shown that diglyme can adversely affect fetal development. Inhalation studies with rats revealed a Lowest Observed Adverse Effect Level (LOAEL) for developmental effects at 25 ppm (140 mg/m³). The compound caused reductions in fetal weights and increased incidences of malformations across various organ systems without causing maternal toxicity .

Summary of Developmental Toxicity Findings

| Species | Route of Exposure | NOAEL | LOAEL | Observed Effects |

|---|---|---|---|---|

| Rats | Inhalation | 25 ppm (140 mg/m³) | 25 ppm (140 mg/m³) | Reduced fetal weight, malformations |

| Rabbits | Oral | 25 mg/kg | 62.5 mg/kg | Developmental effects noted |

| Mice | Oral | 62.5 mg/kg | Not specified | Developmental effects noted |

Metabolism and Excretion

Diglyme is readily absorbed through various routes of exposure and is primarily metabolized to 2-methoxyacetic acid , which is considered a significant contributor to its reproductive toxicity. The compound is excreted mainly through urine .

特性

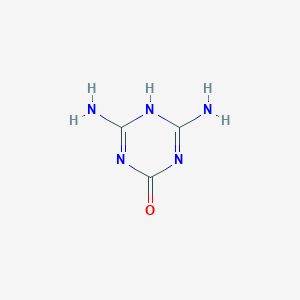

IUPAC Name |

4,6-diamino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBWURJQFFLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060950 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Ammeline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-92-1 | |

| Record name | Ammeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMELINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。